2-(4-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

Description

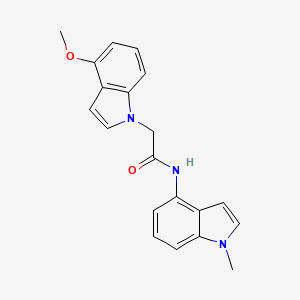

2-(4-Methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a bis-indole acetamide derivative characterized by two indole moieties linked via an acetamide bridge. The first indole ring bears a methoxy group at position 4, while the second indole is substituted with a methyl group at position 1 (N-methylation).

Properties

Molecular Formula |

C20H19N3O2 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

2-(4-methoxyindol-1-yl)-N-(1-methylindol-4-yl)acetamide |

InChI |

InChI=1S/C20H19N3O2/c1-22-11-9-14-16(5-3-6-17(14)22)21-20(24)13-23-12-10-15-18(23)7-4-8-19(15)25-2/h3-12H,13H2,1-2H3,(H,21,24) |

InChI Key |

JAPONCGSEZIVBT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC=C4OC |

Origin of Product |

United States |

Biological Activity

2-(4-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide, also known as compound Y043-2470, is a synthetic indole derivative notable for its potential biological activities. The compound features a complex structure that includes two indole moieties and a methoxy group, which are known to enhance reactivity and biological properties. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of this compound is C20H19N3O2, with a molecular weight of 333.39 g/mol. Key chemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 333.39 g/mol |

| Molecular Formula | C20H19N3O2 |

| LogP | 3.1127 |

| Polar Surface Area | 34.826 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Biological Activity

Research indicates that indole derivatives, particularly those with methoxy substitutions, exhibit diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Indole derivatives have been studied for their potential as anticancer agents due to their ability to induce apoptosis and inhibit tumor growth. In particular, compounds similar to this compound have demonstrated significant cytotoxic effects on various cancer cell lines.

A study evaluating a series of indole-based compounds found that certain substitutions at the indole positions significantly enhanced cytotoxicity by disrupting microtubule polymerization, leading to mitotic arrest and subsequent cell death by mitotic catastrophe . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable effects.

Anti-inflammatory Properties

Indoles are also known for their anti-inflammatory activities. Compounds with methoxy groups can modulate inflammatory pathways by inhibiting specific enzymes involved in lipid metabolism, such as lipoxygenases (e.g., ALOX15). Research has shown that similar compounds can inhibit linoleate–oxygenase activity with varying potencies . Although direct studies on this compound are lacking, its structural characteristics suggest potential anti-inflammatory effects.

Mechanistic Insights

The mechanism of action for indole derivatives often involves interactions with cellular pathways that regulate growth and apoptosis. For instance, compounds inducing methuosis—a form of cell death distinct from apoptosis—have been identified in similar classes of indole derivatives . These compounds may engage in pleiotropic effects on cellular pathways beyond traditional apoptotic mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituents on the indole rings, acetamide linker modifications, and side-chain functionalization. These variations influence solubility, binding affinity, and metabolic stability. Key comparisons include:

Pharmacological Implications

- Substituents like chloro/fluoro enhance cytotoxicity by modulating electron density .

- Selectivity : Sulfonamide-containing analogs (e.g., 31 and 36) exhibit improved selectivity due to sulfonyl groups interacting with hydrophobic pockets in target proteins .

- Metabolic Stability : The target compound’s methoxy and methyl groups may reduce oxidative metabolism compared to ethyl or nitro-substituted analogs (e.g., 10l) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.